molecular formula C23H18ClNO5S B492019 Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate CAS No. 421580-29-2

Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

Cat. No. B492019
CAS RN: 421580-29-2
M. Wt: 455.9g/mol
InChI Key: NYSCWEFSVJFTSG-UHFFFAOYSA-N
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Description

“Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate” is a benzofuran derivative . Benzofuran is a heterocyclic compound found naturally in plants and can also be obtained through synthetic reactions . Derivatives of benzofurans demonstrate a wide range of biological and pharmacological activities, including anticancer properties .


Synthesis Analysis

The synthesis of benzofuran derivatives involves multiple physicochemical characteristics and versatile features . The core of benzofuran is used by medicinal chemists to synthesize new derivatives that can be applied to a variety of disorders .


Molecular Structure Analysis

The chemical structure of benzofuran is composed of fused benzene and furan rings . The structure of “Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate” includes a benzene-sulfonamide-based benzofuran derivative .


Chemical Reactions Analysis

The chemical reactions involving benzofuran derivatives are complex and can involve various substituents . The presence of the N-phenethyl carboxamide significantly enhances its antiproliferative activity .


Physical And Chemical Properties Analysis

The molecular weight of “Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate” is 365.8 g/mol . It has a topological polar surface area of 105 Ų .

Scientific Research Applications

Antiviral Activity

The compound has shown potential in the field of antiviral research. For instance, it has been found to possess certain anti-tobacco mosaic virus activity . This suggests that it could be used in the development of antiviral drugs, particularly for diseases caused by the tobacco mosaic virus.

Synthesis of Derivatives

The compound serves as a key intermediate in the synthesis of various sulfonamide derivatives . These derivatives have been reported to possess a wide range of biological activities, including antifungal and herbicidal properties .

Biological Potential of Indole Derivatives

Indole derivatives, which can be synthesized from this compound, have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This makes the compound a valuable resource in the development of new therapeutic agents.

Antifungal Activity

Sulfonamide derivatives, which can be synthesized from this compound, have been reported to possess antifungal properties . This suggests potential applications in the treatment of fungal infections.

Herbicidal Properties

Sulfonamide derivatives synthesized from this compound have also been reported to possess herbicidal properties . This suggests potential applications in agriculture, particularly in the development of new herbicides.

Anticancer Activity

Indole derivatives synthesized from this compound have been found to possess anticancer activity . This suggests potential applications in the development of new anticancer drugs.

Safety and Hazards

As with any chemical compound, it’s important to handle “Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate” with care. Specific safety and hazard information may depend on various factors and should be obtained from a reliable source .

Future Directions

Benzofuran derivatives have shown potential effectiveness in chronic diseases such as hypertension, neurodegenerative and oxidative conditions, and dyslipidemia . They have also revealed potential anticancer activity . Future research will likely continue to explore the potential of benzofuran derivatives in various therapeutic applications .

properties

IUPAC Name

benzyl 5-[(4-chlorophenyl)sulfonylamino]-2-methyl-1-benzofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18ClNO5S/c1-15-22(23(26)29-14-16-5-3-2-4-6-16)20-13-18(9-12-21(20)30-15)25-31(27,28)19-10-7-17(24)8-11-19/h2-13,25H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYSCWEFSVJFTSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18ClNO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 5-{[(4-chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate

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